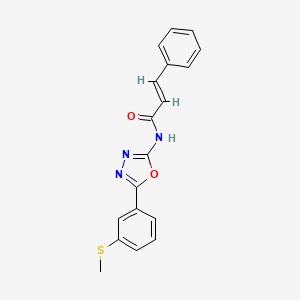
N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)cinnamamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinnamamides are derivatives of cinnamic acid, a natural organic acid found in plants . They have been evaluated as pharmacologically active compounds due to their common occurrence in plants and low toxicity . Some derivatives of cinnamamides have exhibited anti-inflammatory and/or analgesic activity .
Synthesis Analysis
A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines has been developed . This method is catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of this new method were studied .
Chemical Reactions Analysis
The synthesis of cinnamamides involves a reaction between methyl cinnamates and phenylethylamines . The reaction parameters and broad substrate range of this method were studied, and maximum conversion (91.3%) was obtained under optimal conditions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Insecticidal Activity
A series of anthranilic diamides analogs containing 1,3,4-oxadiazole rings were synthesized, showing promising insecticidal activities against the diamondback moth, Plutella xylostella. These compounds, especially 3-bromo-N-(4-bromo-2-methyl-6-(5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide, exhibited high activity levels at various concentrations. The study provides insight into the structure-activity relationship and the potential of 1,3,4-oxadiazole derivatives as insecticides (Qi et al., 2014).
Anticancer Potential
Research focused on the identification of small molecules for apoptosis induction led to the discovery of potential anticancer agents, including compounds with 1,3,4-oxadiazole rings. These compounds were identified through a cell- and caspase-based apoptosis induction assay, highlighting their promise in anticancer drug research and the identification of molecular targets for novel therapeutic strategies (Cai et al., 2006).
Pharmacological Evaluation for Various Biological Activities
The pharmacological evaluation of 1,3,4-oxadiazole and pyrazole novel derivatives revealed their potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Compounds demonstrated moderate inhibitory effects in various assays, showcasing the diverse biological activities of 1,3,4-oxadiazole derivatives and their potential in medicinal chemistry (Faheem, 2018).
Antiepileptic Activity
Novel limonene and citral based 2,5-disubstituted-1,3,4-oxadiazoles were synthesized and evaluated for anticonvulsant activities using various models. These compounds were found to meet certain pharmacophore requirements for anticonvulsant activity, indicating their potential as therapeutic agents for epilepsy (Rajak et al., 2013).
Fungicidal Activity
A study on isothiazole, 1,2,3-thiadiazole, and thiazole-based cinnamamide morpholine derivatives revealed significant in vivo antifungal activities. One compound, in particular, exhibited excellent fungicidal activity against Pseudoperonspera cubensis, demonstrating the potential of 1,3,4-oxadiazole derivatives as fungicidal agents and their role in stimulating plant innate immunity (Chen et al., 2019).
Eigenschaften
IUPAC Name |
(E)-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-24-15-9-5-8-14(12-15)17-20-21-18(23-17)19-16(22)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,19,21,22)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQNZSXBRMLIRA-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

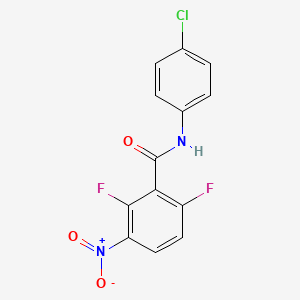


![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2583728.png)
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(benzo[d][1,3]dioxol-5-ylamino)acrylonitrile](/img/structure/B2583729.png)

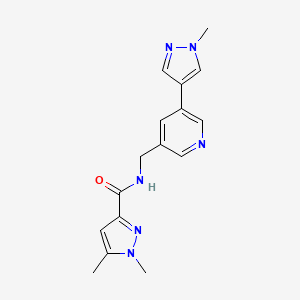
![4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one](/img/structure/B2583735.png)
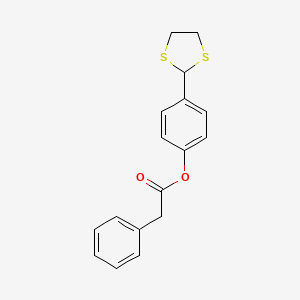
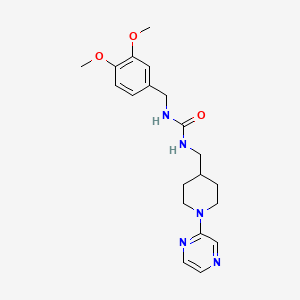
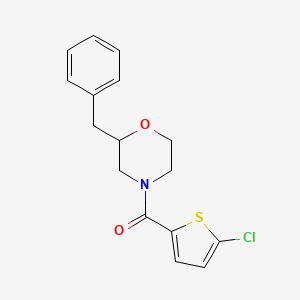

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2583741.png)
